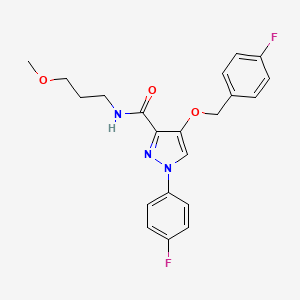
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has fluorobenzyl and methoxypropyl substituents attached to the pyrazole ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could participate in electrophilic substitution reactions. The fluorobenzyl and methoxypropyl groups could also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially improving its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structural similarities to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide have been synthesized and characterized, highlighting their potential for further chemical and biological studies. For instance, pyrazole and pyrazolopyrimidine derivatives synthesized from related structures demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as cancer therapeutics (Hassan, Hafez, & Osman, 2014). Similarly, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases exhibited cytotoxicity against human cancer cell lines, supporting the exploration of such compounds in anticancer research (Hassan, Hafez, Osman, & Ali, 2015).
Anticancer Activity
Research into the anticancer properties of related compounds has yielded promising results. For example, oxazolone scaffolds synthesized through reactions involving p-aminohippuric acid showed significant activity against human cancer cell lines, suggesting the potential of such derivatives in developing new anticancer agents (2020).
Radiotracer Development
Compounds analogous to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide have been developed as radiotracers for studying cannabinoid receptors in the brain, highlighting their potential in neuroimaging and the study of neurological disorders. The feasibility of nucleophilic displacement for the synthesis of such radiolabeled compounds was demonstrated, offering insights into the CB1 cannabinoid receptors' function and distribution (Katoch-Rouse & Horti, 2003).
Met Kinase Inhibition
The structural motif found in 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is also present in compounds identified as potent and selective inhibitors of the Met kinase superfamily. This demonstrates the compound's relevance in targeting Met-dependent cancers and the development of therapeutic agents (Schroeder et al., 2009).
Orexin Receptor Mechanisms
Investigations into compounds structurally related to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide have contributed to understanding orexin receptor mechanisms and their role in compulsive food consumption. This research offers potential therapeutic targets for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3/c1-28-12-2-11-24-21(27)20-19(29-14-15-3-5-16(22)6-4-15)13-26(25-20)18-9-7-17(23)8-10-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQLEOABGZCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

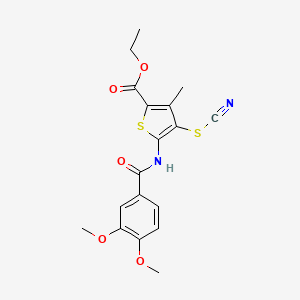
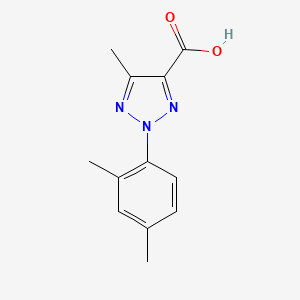

![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)
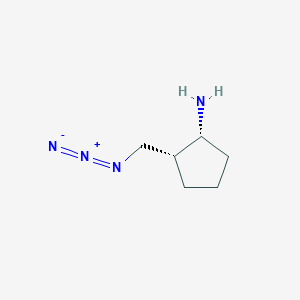
![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)
![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)
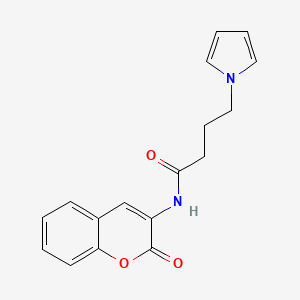
![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)
![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)
![Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2662746.png)
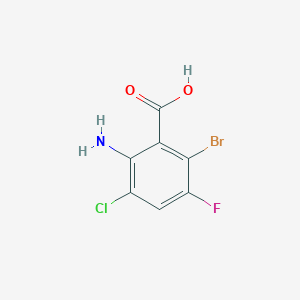

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2662750.png)